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Compound of Interest

Compound Name: Allyl salicylate

Cat. No.: B080981

This guide provides a comprehensive overview of the spectroscopic data for allyl salicylate,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. It is intended for researchers, scientists, and professionals in drug development who
require detailed analytical information on this compound.

Mass Spectrometry (MS)

Mass spectrometry of allyl salicylate is typically performed using Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (EI). The molecular ion and characteristic
fragments are observed, providing confirmation of the molecular weight and structural features.

Table 1: Mass Spectrometry Data for Allyl Salicylate

m/z Relative Intensity (%) Proposed Fragment
178 27.7 [M]+ (Molecular lon)
121 69.2 [M - C3H50]+

120 99.9 [M - C3H402]+

92 36.6 [C6H40]+

41 82.4 [C3H5]+ (Allyl Cation)

Data sourced from PubChem CID 66330.[1]
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Infrared (IR) Spectroscopy

The IR spectrum of allyl salicylate reveals characteristic absorption bands corresponding to its
principal functional groups. The spectrum is typically acquired for the neat liquid sample.

Table 2: Infrared Spectroscopy Data for Allyl Salicylate

Wavenumber (cm~?) Functional Group Vibrational Mode
3100-3000 (broad) O-H (Phenolic) Stretching
~2950 C-H (Aliphatic) Stretching
~1680 C=0 (Ester) Stretching
~1600 C=C (Aromatic) Stretching

Data is based on typical values for salicylate esters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
allyl salicylate. Predicted chemical shifts are based on typical values for the functional groups
present.

The *H NMR spectrum of allyl salicylate will show distinct signals for the aromatic, vinylic, and
allylic protons. Due to restricted rotation around the C-C single bond of the allyl group, the
vinylic protons can exhibit complex splitting patterns, not necessarily following the simple n+1
rule.

Table 3: Predicted *H NMR Spectroscopic Data for Allyl Salicylate
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Chemical Shift (5,

Multiplicity Integration Proton Assignment
ppm)
10.5-11.0 Singlet 1H Phenolic OH
7.8-8.0 Multiplet 1H Aromatic H
7.4-7.6 Multiplet 1H Aromatic H
6.8-7.0 Multiplet 2H Aromatic H
59-6.1 Multiplet 1H Vinylic CH
52-54 Multiplet 2H Vinylic CHz
46-4.8 Multiplet 2H Allylic CHz

Predicted chemical shifts are based on general values for similar structures.[3][4][5]

The 3C NMR spectrum will show distinct resonances for each unique carbon atom in the
molecule.

Table 4: Predicted 3C NMR Spectroscopic Data for Allyl Salicylate

Chemical Shift (6, ppm) Carbon Assignment
165 - 170 Ester C=0

160 - 165 Aromatic C-OH

130 - 140 Aromatic CH

130 - 135 Vinylic CH

115 - 120 Vinylic CHz

115- 125 Aromatic CH

110-115 Aromatic C (quaternary)
60 -70 Allylic CH2
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Predicted chemical shifts are based on general values and data for analogous compounds like
methyl salicylate.[6][7][8][9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
sample such as allyl salicylate.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of allyl salicylate (approximately 10 pg/mL) in
a volatile organic solvent like dichloromethane or hexane.[10] The sample should be free of
particulate matter.

e Instrument Setup:

o Injector: Set the injector temperature to a value that ensures rapid vaporization without
thermal decomposition.

o GC Column: Use a suitable capillary column (e.g., DB-5 or equivalent non-polar column)
for separation.

o Oven Program: Implement a temperature program that allows for the separation of the
analyte from any impurities. A typical program might start at a low temperature, ramp up to
a higher temperature, and then hold.

o Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
 Injection: Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.[10]
e Mass Spectrometer:

o lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-200).
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o Data Analysis: Identify the peak corresponding to allyl salicylate based on its retention time.
Analyze the mass spectrum of this peak to identify the molecular ion and fragmentation
pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a neat liquid sample like allyl salicylate, the Attenuated Total Reflectance (ATR) or a liquid
cell method can be used.

e ATR Method:
o Background Scan: Ensure the ATR crystal is clean and perform a background scan.
o Sample Application: Place a single drop of allyl salicylate directly onto the ATR crystal.

o Data Acquisition: Acquire the spectrum. Multiple scans are typically averaged to improve
the signal-to-noise ratio.[11]

o Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after the
measurement.

e Liquid Cell (Neat) Method:

o Cell Preparation: Use a demountable liquid cell with IR-transparent windows (e.g., NaCl or
KBr plates).

o Sample Application: Place a drop of allyl salicylate on one plate and carefully place the
second plate on top to create a thin film.

o Data Acquisition: Place the cell in the spectrometer's sample holder and acquire the
spectrum.

o Cleaning: Disassemble the cell and clean the plates thoroughly with an appropriate
solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Dissolve 5-25 mg of allyl salicylate in approximately 0.5-0.7 mL of a deuterated solvent
(e.g., CDCIs).

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the
solution to serve as the 0 ppm reference.[12]

o Transfer the solution to a clean, dry NMR tube.

e Instrument Setup:

o Place the NMR tube in the spectrometer's probe.

o "Lock" the spectrometer onto the deuterium signal of the solvent.

o "Shim" the magnetic field to optimize its homogeneity across the sample.
o Data Acquisition:

o Acquire the *H NMR spectrum. Key parameters include the number of scans, acquisition
time, and relaxation delay.

o Acquire the 3C NMR spectrum. This typically requires a larger number of scans than *H
NMR due to the lower natural abundance of 13C.

» Data Processing:

o Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-
domain spectrum.

o Phase the spectrum and perform a baseline correction.
o Calibrate the chemical shift scale using the TMS signal at 0 ppm.

o Integrate the signals in the *H NMR spectrum to determine the relative ratios of the
different types of protons.

Visualizations
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis of Allyl Salicylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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